molecular formula C13H13NO4S3 B2945632 Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941978-96-7

Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2945632
CAS No.: 941978-96-7
M. Wt: 343.43
InChI Key: DUUZVGFPNVRRMU-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene-2-carboxylate core linked to a sulfamoyl group. The sulfamoyl nitrogen is further substituted with a 3-(methylsulfanyl)phenyl moiety. This structural motif is common in peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonists, where modifications to the sulfamoyl substituent influence receptor binding and pharmacokinetics .

Properties

IUPAC Name

methyl 3-[(3-methylsulfanylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S3/c1-18-13(15)12-11(6-7-20-12)21(16,17)14-9-4-3-5-10(8-9)19-2/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUZVGFPNVRRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources . . The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several PPARβ/δ antagonists and sulfamoyl-containing derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituent on Sulfamoyl Group Core Structure Biological Activity Key References
Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate (Target) 3-(methylsulfanyl)phenyl Thiophene-2-carboxylate PPARβ/δ antagonism (inferred) -
GSK0660 2-methoxy-4-(phenylamino)phenyl Thiophene-2-carboxylate PPARβ/δ antagonist (IC₅₀: ~100 nM)
ST247 4-(hexylamino)-2-methoxyphenyl Thiophene-2-carboxylate PPARβ/δ antagonist (improved potency vs. GSK0660)
Compound 10h 4-(isopentylamino)-2-methoxyphenyl Thiophene-2-carboxylate PPARβ/δ antagonist (in vivo efficacy)
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate methoxycarbonylmethyl Thiophene-2-carboxylate Intermediate for tenoxicam synthesis
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 3-fluoro-4-methylphenyl Benzothiophene-2-carboxylate Unknown (structural analog)

Key Findings:

Substituent Effects on PPARβ/δ Activity: GSK0660 and ST247 demonstrate that electron-donating groups (e.g., methoxy) and hydrophobic chains (e.g., hexylamino) enhance PPARβ/δ antagonism. The hexylamino group in ST247 increases potency compared to GSK0660’s phenylamino group .

Synthesis Variations: GSK0660 and related analogs are synthesized via sulfamoyl chloride intermediates coupled to substituted anilines . Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate is prepared using glycine methyl ester and 3-chlorosulfonyl-thiophene, highlighting divergent synthetic pathways for non-PPAR-targeted derivatives .

The methylsulfanyl group in the target compound may reduce metabolic degradation compared to primary amines (e.g., isopentylamino in 10h) due to sulfur’s resistance to oxidative enzymes .

Role of Sulfamoyl Linkage :

  • The sulfamoyl group facilitates hydrogen bonding with PPARβ/δ’s ligand-binding domain, critical for antagonist activity. Substituents on the phenyl ring fine-tune binding affinity and selectivity .

Biological Activity

Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate, with the CAS number 941978-96-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃N₁O₄S₃
  • Molecular Weight : 343.4 g/mol
  • Structure : The compound features a thiophene ring substituted with a sulfamoyl group and a methylsulfanyl phenyl moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The process may include:

  • Formation of Thiophene Derivatives : Utilizing Vilsmeier-Haack reactions to introduce various aryl groups.
  • Sulfamoylation : Reaction with sulfamoyl chlorides to incorporate the sulfamoyl group.
  • Esterification : Methylation to form the final ester product.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of thiophene derivatives, including this compound. The following table summarizes findings related to its antibacterial efficacy:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

In vitro studies have also investigated the anticancer potential of this compound against various cancer cell lines, including prostate cancer (PC-3). Preliminary findings suggest:

  • Cell Viability Reduction : The compound reduced cell viability by approximately 50% at concentrations ranging from 10 to 50 µM.
  • Mechanism of Action : Proposed mechanisms include induction of apoptosis and cell cycle arrest, although further studies are needed for detailed elucidation.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated several thiophene derivatives for their antibacterial properties against multidrug-resistant strains. The compound demonstrated significant activity against XDR Salmonella Typhi, with an MIC value comparable to standard antibiotics like ciprofloxacin and ceftriaxone .
  • Anticancer Research : Another research effort focused on the anticancer effects of thiophene compounds, where this compound was shown to inhibit PC-3 cell growth effectively, suggesting its potential as a lead compound for further development in cancer therapy .

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